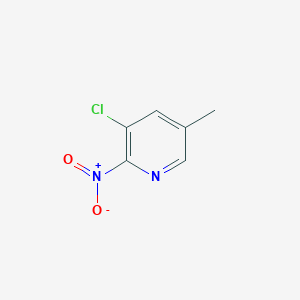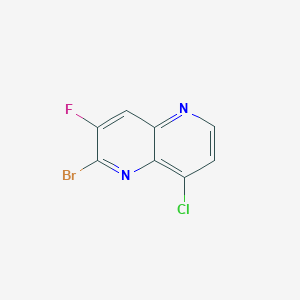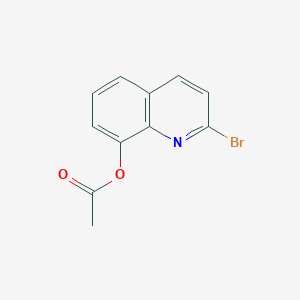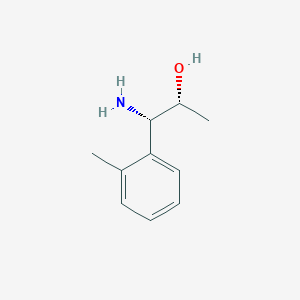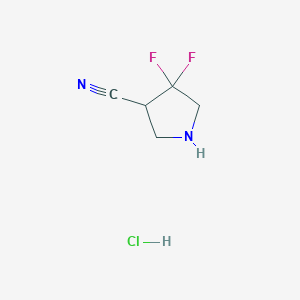
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine is a heterocyclic compound that features both oxazole and thietane rings The oxazole ring is a five-membered ring containing oxygen and nitrogen atoms, while the thietane ring is a four-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine typically involves the formation of the oxazole ring followed by the introduction of the thietane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxazole ring can be synthesized through the reaction of a suitable aldehyde with an amine and an acid catalyst. The thietane ring can then be introduced via a nucleophilic substitution reaction using a thioether precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both the oxazole and thietane rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl or aryl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism by which N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The oxazole and thietane rings can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((2-Phenyloxazol-4-yl)methyl)thietan-3-amine: Similar structure but with a phenyl group instead of dimethyl groups on the oxazole ring.
N-((4,5-Dimethyloxazol-2-yl)methyl)thiazol-3-amine: Contains a thiazole ring instead of a thietane ring.
Uniqueness
N-((4,5-Dimethyloxazol-2-yl)methyl)thietan-3-amine is unique due to the combination of oxazole and thietane rings, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C9H14N2OS |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C9H14N2OS/c1-6-7(2)12-9(11-6)3-10-8-4-13-5-8/h8,10H,3-5H2,1-2H3 |
InChI-Schlüssel |
BJKSAUCNWBLSQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=N1)CNC2CSC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


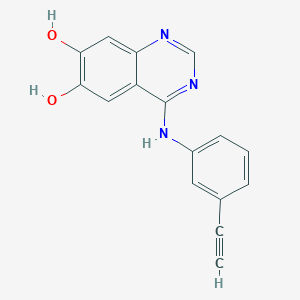
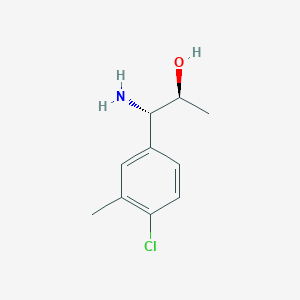
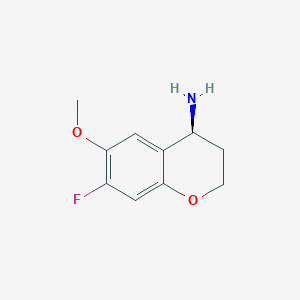
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B15233387.png)
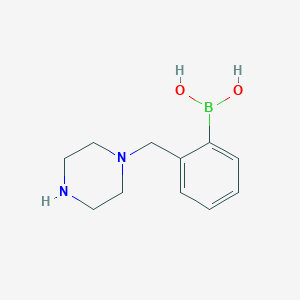
![Racemic-(4aR,8S,8aR)-6-(tert-butoxycarbonyl)octahydro-2H-pyrano[3,2-c]pyridine-8-carboxylic acid](/img/structure/B15233399.png)
